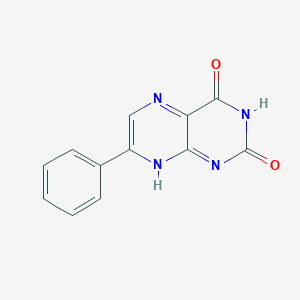

7-phenyl-8H-pteridine-2,4-dione

Description

7-Phenyl-8H-pteridine-2,4-dione is a heterocyclic compound characterized by a fused bicyclic pteridine core (a six-membered pyrazine ring fused to a pyrimidine ring) with a phenyl substituent at position 7 and two ketone groups at positions 2 and 3. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Propriétés

Formule moléculaire |

C12H8N4O2 |

|---|---|

Poids moléculaire |

240.22g/mol |

Nom IUPAC |

7-phenyl-1H-pteridine-2,4-dione |

InChI |

InChI=1S/C12H8N4O2/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) |

Clé InChI |

ZXXJZGLHZHPGGH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=O)NC3=O |

SMILES isomérique |

C1=CC=C(C=C1)C2=CN=C3C(=NC(=O)NC3=O)N2 |

SMILES canonique |

C1=CC=C(C=C1)C2=CN=C3C(=NC(=O)NC3=O)N2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Imidazolidin-2,4-Dione Derivatives

The synthesis of 3,5-di-substituted imidazolidin-2,4-diones (e.g., IM-3 and IM-7) via Strecker synthesis yields compounds with a five-membered ring containing two nitrogen atoms and two ketone groups. Key differences from 7-phenyl-8H-pteridine-2,4-dione include:

- Ring Size and Fused Systems : Imidazolidin-2,4-diones lack the fused bicyclic structure of pteridine derivatives, reducing π-conjugation and altering electronic properties.

- Substituent Positions : IM-series compounds feature substituents at positions 3 and 5 (e.g., phenyl and aryl groups), while the pteridine derivative has a phenyl group at position 5.

- Synthesis Yields: IM-series compounds are synthesized in 70–74% yields using amino acids, phenyl isocyanate/isothiocyanate, and acid hydrolysis .

Thiazolidine-2,4-Dione Derivatives

Theoretical studies indicate that substituents at position 5 significantly influence molecular geometry and interactions with water, which may differ from the effects of substituents in pteridine derivatives .

Pharmacological and Chemical Properties

Bioactivity

- Imidazolidin-2,4-Diones: IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) induces acute cardiovascular effects in rats, likely due to aryl substituent hydrophobicity enhancing membrane interactions . isopropyl) modulates target specificity .

- Thiazolidine-2,4-Diones : Theoretical studies highlight their propensity to form stable complexes with water, which may influence solubility and bioavailability—a property less explored in pteridine derivatives .

Reactivity and Stability

- The fused pteridine system in 7-phenyl-8H-pteridine-2,4-dione likely enhances aromatic stability compared to five-membered imidazolidin- or thiazolidine-diones.

- Electron-withdrawing ketone groups in all three compound classes increase susceptibility to nucleophilic attack, but steric hindrance from the phenyl group in the pteridine derivative may slow reactivity.

Comparative Data Table

Research Findings and Implications

- Substituent Effects : Larger, hydrophobic groups (e.g., isopropyl in IM-7) enhance cardiovascular activity, while smaller substituents (e.g., ethyl in IM-3) favor CNS targeting . This suggests that substituent position and size in 7-phenyl-8H-pteridine-2,4-dione could be optimized for specific biological pathways.

- Theoretical Insights : Thiazolidine-2,4-dione’s interaction with water underscores the importance of solvent effects in drug design, a factor yet to be studied in pteridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.